molecular formula C7H5N5O3S2 B11356689 4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11356689
M. Wt: 271.3 g/mol
InChI Key: BXUTXNZIRCUPNB-UHFFFAOYSA-N
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Description

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-5-nitro-1,3-thiazol-2-amine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiadiazole derivatives, such as:

Uniqueness

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5N5O3S2

Molecular Weight

271.3 g/mol

IUPAC Name

4-methyl-N-(5-nitro-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C7H5N5O3S2/c1-3-5(17-11-10-3)6(13)9-7-8-2-4(16-7)12(14)15/h2H,1H3,(H,8,9,13)

InChI Key

BXUTXNZIRCUPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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